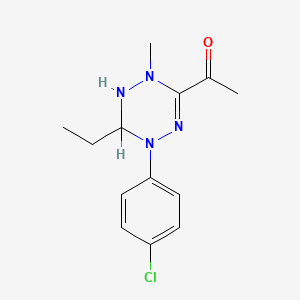

Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a tetrahydro tetrazinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- typically involves multi-step organic reactions One common method includes the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which is then subjected to cyclization with hydrazine derivatives to form the tetrahydro tetrazinyl ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazinyl ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Acetophenone, 4’-chloro-: Similar structure but lacks the tetrazinyl ring.

1-(4-Chlorophenyl)ethanol: Similar structure but with an alcohol group instead of ethanone.

4-Chloroacetophenone: Similar structure but without the ethyl and tetrazinyl groups.

Uniqueness

Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- is unique due to the presence of the tetrahydro tetrazinyl ring, which imparts distinct chemical and biological properties

Biological Activity

Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- (CAS: 125424-22-8) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound by reviewing its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H17ClN4O. The structure features a tetrahydrotetrazine core which is known for its diverse biological activities. The presence of the chlorophenyl group and the ethyl substituent on the tetrazine ring significantly influence its biological interactions.

Antiviral and Antitumor Properties

- Antiviral Activity : Research indicates that 1,2,4,5-tetrazine derivatives exhibit significant antiviral properties. The mechanism often involves interference with viral replication processes. For instance, compounds within this class have been shown to inhibit various RNA viruses effectively .

- Antitumor Activity : The compound has also been linked to antitumor effects. Studies suggest that tetrazine derivatives can induce apoptosis in cancer cells through various pathways such as mitochondrial dysfunction and activation of caspases .

- Pesticidal Applications : Beyond human health applications, the compound's derivatives are utilized in agricultural settings as pesticides and herbicides due to their ability to disrupt biological processes in pests .

Structure-Activity Relationship (SAR)

The biological activity of tetrazine derivatives like Ethanone is closely related to their structural features:

- Substituents : The presence of electron-withdrawing groups (e.g., chlorine) enhances biological activity by increasing electrophilicity and facilitating interactions with biological targets.

- Conformation : The non-symmetrical boat conformation of the tetrazine ring plays a critical role in its interaction with biological molecules. The dihedral angles between various planes within the molecule can affect binding affinity and specificity .

Case Study 1: Antiviral Efficacy

A study conducted on a series of 1,2,4,5-tetrazines revealed that modifications at the 6-position significantly enhanced antiviral activity against specific RNA viruses. Ethanone was tested alongside other derivatives and displayed promising results in inhibiting viral replication in vitro.

Case Study 2: Antitumor Mechanism Investigation

In a separate investigation focusing on cancer cell lines, Ethanone was found to induce apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells indicative of apoptosis when treated with this compound compared to controls.

Data Table: Summary of Biological Activities

Properties

CAS No. |

125424-22-8 |

|---|---|

Molecular Formula |

C13H17ClN4O |

Molecular Weight |

280.75 g/mol |

IUPAC Name |

1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone |

InChI |

InChI=1S/C13H17ClN4O/c1-4-12-15-17(3)13(9(2)19)16-18(12)11-7-5-10(14)6-8-11/h5-8,12,15H,4H2,1-3H3 |

InChI Key |

KTTQNCPGLOVEFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1NN(C(=NN1C2=CC=C(C=C2)Cl)C(=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.